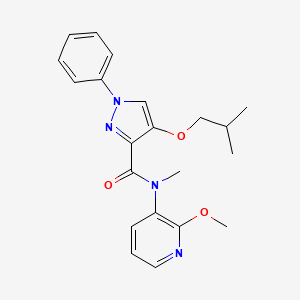![molecular formula C16H14FN5O B7663774 N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B7663774.png)
N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-5-methylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-5-methylpyrazine-2-carboxamide, also known as FMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-5-methylpyrazine-2-carboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the brain. This compound has been shown to enhance the release of dopamine and serotonin in the brain, leading to potential applications in the treatment of depression and other psychiatric disorders. This compound has also been shown to inhibit the growth of cancer cells, potentially through the modulation of signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the enhancement of neurotransmitter release in the brain, the inhibition of cancer cell growth, and the modulation of signaling pathways involved in cell growth and proliferation. This compound has also been shown to have potential applications in the treatment of depression and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-5-methylpyrazine-2-carboxamide has several advantages for lab experiments, including its ability to enhance neurotransmitter release in the brain and its potential as a drug target for the treatment of cancer and other diseases. However, this compound also has limitations, including its potential side effects and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-5-methylpyrazine-2-carboxamide, including the development of new drugs based on its structure, the investigation of its potential as a drug target for the treatment of cancer and other diseases, and the further understanding of its mechanism of action in the brain. Additionally, the potential applications of this compound in the treatment of depression and other psychiatric disorders warrant further investigation. Overall, this compound has significant potential for scientific research and the development of new drugs.
Synthesis Methods
N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-5-methylpyrazine-2-carboxamide can be synthesized using various methods, including the reaction of 5-methylpyrazine-2-carboxylic acid with 2-fluorobenzoyl chloride and 4-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a base. Another method involves the reaction of 2-chloro-5-methylpyrazine with 2-fluoroaniline and 4-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a base.
Scientific Research Applications
N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-5-methylpyrazine-2-carboxamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to enhance the release of dopamine and serotonin in the brain, leading to potential applications in the treatment of depression and other psychiatric disorders. In pharmacology, this compound has been studied for its potential as a drug target for the treatment of cancer and other diseases. In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of new drugs.
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-10-7-19-14(8-18-10)16(23)21-13-9-20-22(11(13)2)15-6-4-3-5-12(15)17/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCLMNHQDLXLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2=C(N(N=C2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5-Fluoropyridin-2-yl)-1-methyl-1-[2-(oxan-4-yl)ethyl]urea](/img/structure/B7663698.png)
![3-cyclopropyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663706.png)





![1-Methyl-3-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]pyrrolidin-2-one](/img/structure/B7663749.png)
![2-[(Z)-1-(2,3-dihydro-1-benzofuran-5-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7663754.png)
![1-(2,2-Dimethoxyethyl)-4-[(1-methylimidazol-2-yl)methyl]piperazine](/img/structure/B7663765.png)
![3-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methylamino]-1-methylpyrazole-4-carboxamide](/img/structure/B7663767.png)

![Methyl 2,4-difluoro-5-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methylamino]benzoate](/img/structure/B7663776.png)
![3-(2-amino-2-oxoethyl)-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7663789.png)
